4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one, also known as BPO-27, is a small molecule inhibitor that has been shown to have potential in treating various types of cancer. This compound has been synthesized using a number of different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential for use in scientific research.
科学的研究の応用
Transformations and Structural Analysis
- The nature of substituents at the nitrogen atom significantly affects the transformations of related bromopyridine and piperidine derivatives under conditions like the Favorsky rearrangement. These transformations can lead to products with potential applications in medicinal chemistry and materials science (Krinitskaya, 1997).
- The molecular and crystal structures of several piperidine derivatives, including those related to the compound , have been determined via X-ray diffraction analysis. These studies provide insights into the conformational flexibility and the influence of hydrogen bonds on the molecular packing in crystals, which is critical for the design of new materials with specific properties (Kuleshova & Khrustalev, 2000).
Synthesis and Chemical Properties
- Research into the synthesis and NMR spectral analysis of certain piperidin-4-ylidine derivatives has uncovered their antimicrobial activities, indicating the potential for developing new antimicrobial agents from bromopyridine and piperidine-based compounds (Prakash, Pandiarajan, & Kumar, 2013).
- The synthesis of 2-substituted piperazines from chiral non-racemic lactams has been explored, highlighting the versatility of piperidine and related structures in synthesizing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Micouin et al., 1994).
Biological Activities and Applications
- Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized using a related bromopyridine compound as a substrate. These derivatives showed significant antimicrobial activity against a range of bacteria, suggesting their potential as new antimicrobial agents (Bogdanowicz et al., 2013).
作用機序
Target of Action
The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structure, it may participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
As a potential participant in the suzuki–miyaura cross-coupling reaction , this compound may contribute to the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds.
Action Environment
The suzuki–miyaura cross-coupling reaction , in which this compound may participate, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
特性
IUPAC Name |
4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSNLPNZBYOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。